2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMHYYVMATNGS-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Step 1: Bromination of 2-Methylbenzothiazole
Reagents :
-
2-Methylbenzothiazole (1.49 g, 10 mmol)
-
N-Bromosuccinimide (1.78 g, 10 mmol)
-
Benzoyl peroxide (catalytic)
Procedure :
-
Reflux the mixture in benzene (100 mL) for 10 hours.
-
Filter and evaporate the solvent to obtain 2-(bromomethyl)benzothiazole.
Step 2: Coupling with 4-Methoxyphenylboronic Acid
Reagents :
-
2-(Bromomethyl)benzothiazole (2.28 g, 10 mmol)
-
4-Methoxyphenylboronic acid (1.52 g, 10 mmol)
-
Pd(PPh3)4 (0.12 g, 0.1 mmol)
-
K2CO3 (2.76 g, 20 mmol)
Procedure :
-
Suspend reagents in degassed DMF (30 mL) and heat at 100°C for 24 hours under N2.
-
Extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography (hexane/ethyl acetate 4:1).
Knoevenagel Condensation of Benzothiazole Acetonitrile
This method, inspired by the synthesis of conjugated benzothiazoles, involves the condensation of 2-cyanomethylbenzothiazole 3 with 4-methoxybenzaldehyde 4 to form the ethenyl bridge.
Procedure :
-
Dissolve 2-cyanomethylbenzothiazole (1.77 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in tert-butyl alcohol (15 mL) and THF (5 mL).
-
Add tetrabutylammonium hydroxide (0.2 mL, 1M in methanol) dropwise and stir at 50°C for 1.5 hours.
-
Filter the precipitate and wash with methanol.
Yield : 89–94%.
Mechanistic Insight :
The base deprotonates the α-hydrogen of the nitrile, enabling nucleophilic attack on the aldehyde. Subsequent elimination forms the trans (E)-configured ethenyl group.
Comparative Analysis of Synthetic Methods
| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Condensation | 12 hours | 68–72 | Single-step, high atom economy | Moderate yield |
| Bromination-Substitution | 34 hours | 58 | Applicable to diverse aryl groups | Requires palladium catalyst |
| Knoevenagel Condensation | 1.5 hours | 89–94 | High yield, stereoselective E-configuration | Sensitive to moisture |
Spectral and Crystallographic Data
UV-Vis (Ethanol) :
X-ray Crystallography :
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzothiazole vs. Benzoxazole
- Target Compound : Benzothiazole core with sulfur atom.
- Analog : 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole (, compound 3).
- Key Difference : Benzoxazole replaces sulfur with oxygen.
- Impact :
- Biological Activity: The benzoxazole analog demonstrated superior antimycobacterial activity against M. avium and M.
Benzothiazole vs. Pyrazoline-Fused Benzothiazole
- Analog : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ().
- Key Difference : Pyrazoline ring fused to benzothiazole.
- Impact :
- The fused pyrazoline ring introduces conformational rigidity, which may enhance selectivity for specific enzymatic targets (e.g., antitumor or antidepressant activities) .
Substituent Variations
4-Methoxyphenyl Ethenyl vs. Direct 4-Methoxyphenyl Attachment
- Analog : 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ().
- Key Difference : Lacks the ethenyl linker; 4-methoxyphenyl is directly attached.
- Impact :
- Bioactivity : Direct attachment may reduce steric hindrance, but the absence of conjugation could limit π-π interactions .
4-Methoxyphenyl vs. Pyridinyl Ethenyl
- Analog : 5,6-Dimethyl-2-[(E)-2-(pyridin-3-yl)ethenyl]-1,3-benzothiazole ().
- Key Difference : Pyridine replaces 4-methoxyphenyl.
- Impact :
- Electronic Effects : Pyridine’s basic nitrogen introduces a polar, hydrogen-bond-accepting moiety, contrasting with the electron-donating methoxy group.
- Target Specificity : Pyridine may favor interactions with metal ions or acidic residues in enzymatic active sites .
Structural Modifications and Pharmacokinetics
- Ethenyl Linker : The (E)-configuration in the target compound ensures optimal spatial alignment for binding, as seen in analogs like 4'-methoxyresveratrol (), where the ethenyl group is critical for bioactivity .
- Methoxy Positioning : The para-methoxy group on the phenyl ring maximizes electron donation and minimizes steric clashes, a feature shared with antimycobacterial benzoxazoles .
Research Findings and Implications
- Antimycobacterial Activity : Benzothiazoles and benzoxazoles with 4-methoxyphenyl groups exhibit enhanced activity against mycobacteria, likely due to improved membrane penetration and target binding (e.g., inhibition of photosynthetic electron transport in chloroplasts) .
- Structure-Activity Relationships (SAR) :
Biologische Aktivität
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole is an organic compound with the molecular formula C16H13NOS. This compound belongs to the benzothiazole family and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name : 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole
- CAS Number : 84645-80-7
- Molecular Weight : 273.35 g/mol
The biological activity of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. For instance, it may inhibit enzymes involved in microbial growth, showcasing potential antimicrobial properties.
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial activity. A study highlighted that compounds similar to 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole demonstrated potent activity against mycobacterial strains such as M. avium and M. kansasii. These compounds were found to be more effective than traditional antibiotics like isoniazid .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For example, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines .
Study on Antimicrobial Efficacy
A comparative analysis was conducted on the antimicrobial efficacy of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| M. avium | 12.5 |
| M. kansasii | 10.0 |
| Escherichia coli | 50.0 |
This data indicates a promising profile for the compound as an antimicrobial agent .
Study on Anticancer Activity
In vitro studies have demonstrated that 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.0 |
| MCF-7 (Breast) | 20.0 |
| A549 (Lung) | 18.5 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
